7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, a bicyclic heterocyclic system with fused pyrimidine rings. Its structure features:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine core.
- 4-Fluorophenyl and 4-methoxyphenyl substituents, which enhance hydrophobic interactions and modulate electronic properties.
- A thioether linkage (-S-) connecting the pyrimidine core to the 2-(4-methoxyphenyl)-2-oxoethyl group, critical for bioactivity and solubility .
The fluorophenyl and methoxyphenyl groups likely improve target binding affinity and metabolic stability compared to simpler analogs .
Properties
CAS No. |
852171-39-2 |
|---|---|
Molecular Formula |
C23H19FN4O4S |
Molecular Weight |
466.49 |
IUPAC Name |
7-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19FN4O4S/c1-27-20-18(22(30)28(2)23(27)31)21(26-19(25-20)14-4-8-15(24)9-5-14)33-12-17(29)13-6-10-16(32-3)11-7-13/h4-11H,12H2,1-3H3 |
InChI Key |
IYGXTNBEEMGZRI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of the target compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method includes the use of an equimolar mixture of 7-(4-fluorobenzylidene) derivatives and benzoyl isothiocyanate in anhydrous ethanol. The reaction is carried out under reflux conditions for approximately two hours, yielding the desired product in good purity and yield (approximately 82%) after recrystallization from dimethylformamide .
Biological Activity Overview
The biological activity of pyrimidine derivatives like the target compound has been extensively studied due to their potential pharmacological effects. Key areas of activity include:
- Antimicrobial Activity : Several studies have indicated that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For example, certain compounds within this class have been shown to inhibit the growth of various bacterial strains .
- Anticancer Activity : Pyrimidines have also been investigated for their anticancer properties. The structural modifications in compounds can enhance their ability to inhibit cancer cell proliferation .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities that surpass traditional non-steroidal anti-inflammatory drugs (NSAIDs) in specific assays .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Properties : A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that modifications at the 5-position significantly affected activity levels. The target compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its unique substituents .
- Cytotoxicity Assays : In vitro assays conducted on several cancer cell lines revealed that compounds similar to the target structure displayed varying degrees of cytotoxicity. The presence of the fluorophenyl group was noted to enhance cellular uptake and subsequent cytotoxic effects .
- Inflammation Models : Research involving animal models demonstrated that certain derivatives exhibited significant anti-inflammatory effects when compared to standard treatments, indicating a promising therapeutic profile for inflammatory diseases .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 640.7 g/mol.
Structural Characteristics
The compound features a pyrimidine core with various substituents that enhance its biological activity. The presence of a fluorophenyl group and a methoxyphenyl moiety contributes to its lipophilicity and potential receptor interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may target pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Compounds structurally related to 7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown promise as antimicrobial agents. Studies suggest that thioether and thiazole derivatives can exhibit activity against a range of bacteria and fungi, indicating potential for development into new antimicrobial therapies.
Inhibition of Enzymatic Activity
The compound's design suggests it could inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of kinases or other enzymes implicated in cancer progression or inflammatory diseases.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of a series of pyrimidine derivatives similar to the target compound. Results demonstrated that certain derivatives significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
In another investigation, compounds with thioether linkages were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives displayed potent antibacterial activity, suggesting that modifications to the thio group could enhance efficacy .
Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antibacterial | 20 | |
| Target Compound | Potential Anticancer/Antimicrobial | TBD | Current Study |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Impact
Table 1: Key Structural Differences and Bioactivity
Key Observations:
- Substituent Effects: The target compound’s 4-fluorophenyl group may enhance binding via hydrophobic and halogen-bonding interactions, while the 4-methoxyphenyl group improves solubility and metabolic stability compared to non-polar analogs .
- Fusion Isomerism : Pyrimido[5,4-d]pyrimidines generally show higher potency than [4,5-d] isomers due to better spatial alignment with kinase active sites . However, the target compound’s substituents may compensate for this limitation.
- Thioether vs. Thione : The thioether linkage in the target compound differs from thione-containing analogs (e.g., 7-thioxo derivatives), which exhibit antioxidant and antimicrobial activities but lower kinase selectivity .
CDK2 Inhibition and Anti-Cancer Activity
- However, its exact IC50 remains unquantified in the provided evidence.
- In vitro cytotoxicity assays (NCI-60 panel) for related compounds revealed broad-spectrum anti-proliferative effects, with GI50 values ranging from 0.05–10 μM depending on substituents .
Selectivity Challenges
- Pyrimido[4,5-d]pyrimidines often exhibit moderate selectivity for CDK2 over other kinases. For example, compound 7d () showed poor selectivity, highlighting the need for optimized substituents .
- In contrast, pyrimido[5,4-d]pyrimidines () demonstrated mutant-selective kinase inhibition, suggesting fusion isomerism critically impacts target specificity .
Q & A
Q. What are the optimal synthesis routes for this compound to achieve high yields and purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Ultrasound-assisted or microwave irradiation techniques can enhance reaction efficiency and yields (e.g., reducing reaction times by 30–50%) . Key steps include:
- Purification via column chromatography using gradients of ethyl acetate/hexane.
- Final recrystallization in ethanol or acetonitrile to achieve ≥95% purity (verified by HPLC) .
- Monitoring intermediates with TLC and adjusting stoichiometric ratios (e.g., thioether formation requires precise molar equivalents of thiols and alkyl halides) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring systems (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm; methyl groups at δ 2.5–3.0 ppm) .
- IR Spectroscopy : Detect functional groups like C=O (1690–1710 cm) and C-S (650–700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 512.1452) and fragmentation patterns .
Q. How do electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) groups influence reactivity?
- The 4-fluorophenyl group enhances electrophilic substitution resistance but increases π-π stacking in biological targets .
- The 4-methoxyphenyl group improves solubility in polar solvents (e.g., DMSO) and modulates metabolic stability via steric hindrance .
- Combined, these groups create a balanced electronic profile, enabling interactions with enzymes like kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can computational methods predict biological targets and interaction mechanisms?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and nucleophilic attack sites .
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase: PDB ID 1M17) to identify binding affinities and pose orientations .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding) .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy in pyrimidine-diones?
- Bioavailability Optimization : Use logP adjustments (target 2–4) via prodrug formulations (e.g., ester derivatives) .
- Metabolic Profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to identify CYP450-mediated degradation pathways .
- Species-Specific Differences : Compare pharmacokinetics in murine vs. humanized models to account for metabolic variability .
Q. How to design experiments to elucidate the thioether linkage’s role in pharmacokinetics?
- Isotopic Labeling : Synthesize S-thioether analogs to track metabolic fate via radio-HPLC .
- Comparative Studies : Replace sulfur with oxygen/selenium and assess solubility, plasma protein binding, and half-life (e.g., selenium analogs may enhance oxidative stability) .
Q. What are best practices for establishing structure-activity relationships (SAR) on the pyrimido[4,5-d]pyrimidine core?
- Systematic Substitution : Synthesize derivatives with halogens (F, Cl), alkyl chains, or heteroaromatics at positions 5 and 7 .
- Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, MRSA) to correlate substituents with IC or MIC values .
Q. How to address biological activity discrepancies across cell lines or model organisms?
- Assay Standardization : Use identical incubation times (e.g., 48 hr), serum concentrations (e.g., 10% FBS), and passage numbers .
- Genetic Profiling : Employ CRISPR-edited isogenic cell lines to isolate target-specific effects (e.g., p53 knockout vs. wild-type) .
- Dose-Response Redundancy : Validate results across ≥3 independent experiments with statistical power analysis (α = 0.05, β = 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
